N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of multiple methoxy groups and a dihydropyrrolo[1,2-a]pyrazine core makes it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrrolo[1,2-a]pyrazine core, which can be achieved through a cyclization reaction involving appropriate precursors such as substituted phenylhydrazines and α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to facilitate the cyclization process.
Subsequent steps involve the introduction of the methoxy groups through methylation reactions, typically using reagents like methyl iodide in the presence of a base such as potassium carbonate. The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of heterocyclic systems and the effects of methoxy substituents on chemical behavior.
Biology: The compound’s structural features make it a candidate for exploring interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific enzymes or receptors, given its ability to interact with biological targets.
Industry: It can be used in the synthesis of more complex molecules for various industrial applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism by which N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The methoxy groups and the dihydropyrrolo[1,2-a]pyrazine core play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Uniqueness
N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is unique due to the specific positioning of the methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The dihydropyrrolo[1,2-a]pyrazine core also contributes to its distinct properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-29-16-10-11-20(30-2)17(15-16)22-19-8-6-12-26(19)13-14-27(22)24(28)25-18-7-5-9-21(31-3)23(18)32-4/h5-12,15,22H,13-14H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCKIORXPIMYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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